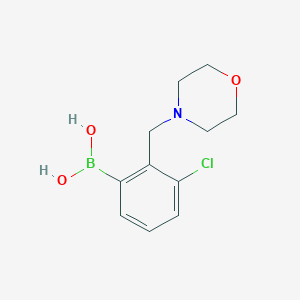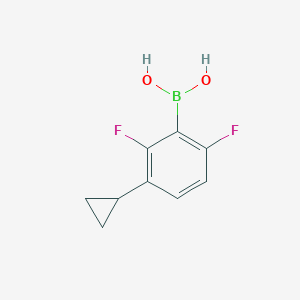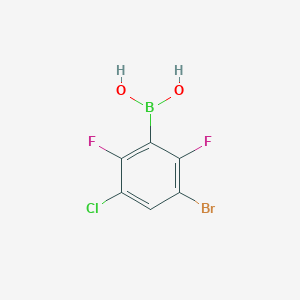![molecular formula C7H6BBrO4 B3241209 5-Bromobenzo[1,3]dioxole-4-boronic acid CAS No. 1451392-88-3](/img/structure/B3241209.png)
5-Bromobenzo[1,3]dioxole-4-boronic acid
Übersicht
Beschreibung
“5-Bromobenzo[1,3]dioxole-4-boronic acid” is a chemical compound that is a valuable building block in organic synthesis . Its IUPAC name is 2-(5-bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)10-8(15)5-6-9-11(10)17-7-16-9/h5-6H,7H2,1-4H3 .Chemical Reactions Analysis
Boronic esters, such as “this compound”, are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . Protodeboronation of boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 326.98 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Pathways
5-Bromobenzo[1,3]dioxole-4-boronic acid serves as a pivotal reagent in synthetic chemistry, particularly in facilitating the creation of diverse molecular architectures through Suzuki–Miyaura cross-coupling reactions. This boronic acid is instrumental in the synthesis of various heterocyclic compounds, such as imidazo[1,5-a]imidazole-2-ones, by substituting halogens with a broad array of aryl, heteroaryl, or vinyl boronic acids, thereby enabling the generation of a rich library of substituted molecules (Loubidi et al., 2016). Moreover, it finds application in the efficient synthesis of novel triarylisoxazole derivatives, showcasing its versatility in constructing complex organic frameworks with potential bioactive properties (Shetty et al., 2013).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, this compound is utilized in the synthesis of compounds with significant biological activities. It is a key ingredient in developing thiazolidine-2,4-diones derivatives through microwave-assisted synthesis, highlighting its role in creating molecules with antimicrobial properties (Vekariya et al., 2022). Additionally, its incorporation into novel compounds designed to target specific cancer receptors suggests its potential in advancing cancer therapeutics, as seen in the design and synthesis of compounds aiming at breast cancer treatment through G protein-coupled estrogen receptor binding (Marcos et al., 2021).
Advanced Material Science
In advanced material science, the utility of this compound extends to the synthesis of novel organoboron heterocycles, such as benzoboroxoles, which are of interest due to their unique structural and electronic properties (Zhdankin et al., 1999). The compound's role in the development of new materials and its contributions to understanding organoboron chemistry underscore its importance beyond conventional synthetic applications.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues . This allows them to modulate the activity of their target proteins.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound could potentially be involved in synthetic pathways in chemical biology.
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
The ability of boronic acids to modulate protein activity suggests that this compound could potentially alter cellular processes depending on its specific targets .
Action Environment
The action of 5-Bromobenzo[1,3]dioxole-4-boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the compound’s stability and efficacy could potentially be affected by temperature, as it is recommended to be stored at 2-8°C .
Biochemische Analyse
Biochemical Properties
5-Bromobenzo[1,3]dioxole-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. The impact of this compound on cellular metabolism includes changes in the levels of key metabolites and the flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For example, the boronic acid group can inhibit proteasome activity by binding to the catalytic threonine residue, thereby affecting protein degradation and turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation-reduction reactions. This compound can affect the levels of various metabolites by modulating enzyme activity and altering metabolic flux. The boronic acid group can also participate in the formation of boronate esters, which are intermediates in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. The transport of this compound can be mediated by membrane-bound transporters that facilitate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For example, this compound may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can modulate enzyme activity .
Eigenschaften
IUPAC Name |
(5-bromo-1,3-benzodioxol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRTVQPTCHAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241227 | |
| Record name | Boronic acid, B-(5-bromo-1,3-benzodioxol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-88-3 | |
| Record name | Boronic acid, B-(5-bromo-1,3-benzodioxol-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5-bromo-1,3-benzodioxol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



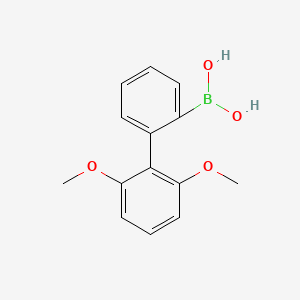

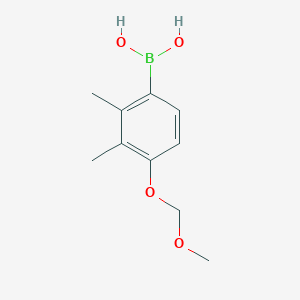
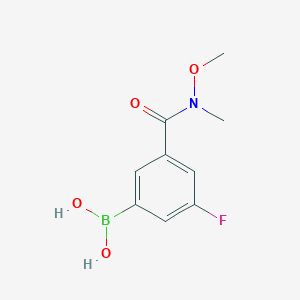
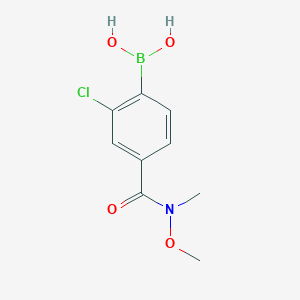

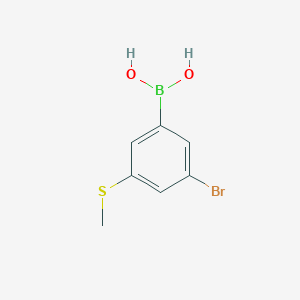
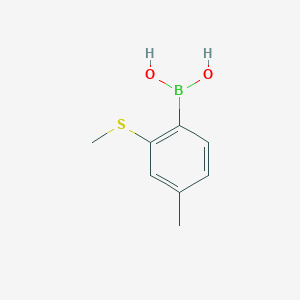
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)

